2-(2-chlorophenyl)-N-methylacetamide
Overview
Description
2-(2-chlorophenyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group attached to an acetamide moiety
Mechanism of Action
Target of Action
It is structurally related to ketamine , which is a non-competitive N-methyl-D-aspartate receptor (NMDAR) antagonist . NMDARs are essential for synaptic transmission in the central nervous system .
Mode of Action
Given its structural similarity to ketamine, it may also act as an nmdar antagonist . This means it could potentially inhibit the activity of NMDARs, thereby affecting synaptic transmission .
Biochemical Pathways
Related compounds such as ketamine have been found to affect the unfolded protein response (upr), attenuating atf4 and grp78, typical downstream targets of the upr .
Pharmacokinetics
Ketamine, a structurally similar compound, has been found to have low oral bioavailability due to extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Sublingual and nasal formulations of ketamine have been developed, which produce rapid maximum plasma ketamine concentrations with relatively high bioavailability .
Result of Action
Related compounds such as ketamine have been found to have rapid-acting antidepressant effects .
Action Environment
It is known that the action of related compounds can be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-methylacetamide can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with N-methylamine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
2-chlorobenzoyl chloride+N-methylamine→this compound+HCl
Another method involves the acylation of N-methylacetamide with 2-chlorobenzoyl chloride under similar conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-chlorophenylacetamide
- N-methylbenzamide
- 2-chlorobenzamide
Comparison
2-(2-chlorophenyl)-N-methylacetamide is unique due to the presence of both a chlorophenyl group and an N-methylacetamide moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the chlorophenyl group enhances its reactivity in substitution reactions, while the N-methylacetamide group influences its solubility and pharmacokinetic profile.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVUQHBJXQNKHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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